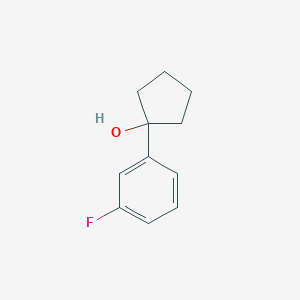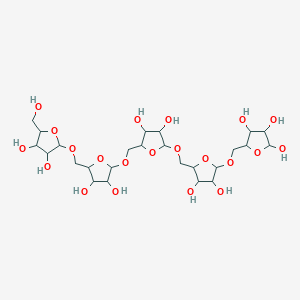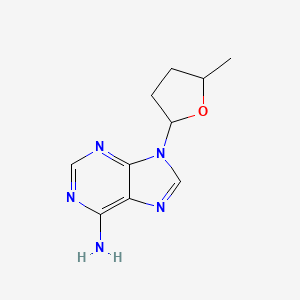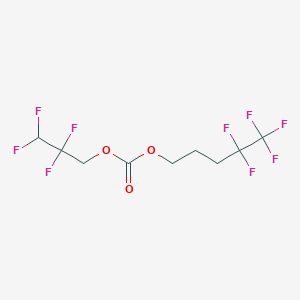
Cerium;propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cerium;propan-2-ol typically involves the reaction of cerium salts with propan-2-ol. One common method is the reduction of cerium(IV) oxide with propan-2-ol under controlled conditions. This reaction can be carried out in a solvent such as hexane, and the temperature and pressure conditions are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound can be produced using a solventless thermolysis process. This involves heating cerium-oleate powder under low pressure at around 320°C, followed by dispersion in hexane. This method is advantageous as it avoids the use of toxic solvents and allows for the production of highly concentrated cerium oxide nanoparticles .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium;propan-2-ol can undergo various chemical reactions, including:
Oxidation: Cerium can act as an oxidizing agent, facilitating the oxidation of propan-2-ol to acetone.
Reduction: Cerium can also participate in reduction reactions, where it is reduced from cerium(IV) to cerium(III).
Substitution: The hydroxyl group in propan-2-ol can be substituted with other functional groups in the presence of cerium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products:
Oxidation: Acetone is a major product when propan-2-ol is oxidized.
Reduction: Cerium(III) compounds are formed during reduction reactions.
Substitution: Depending on the substituent, various organic compounds can be formed.
Wissenschaftliche Forschungsanwendungen
Cerium;propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Wirkmechanismus
The mechanism of action of cerium;propan-2-ol involves the redox cycling between cerium(III) and cerium(IV) states. This redox activity allows cerium to act as a catalyst in various chemical reactions. In biological systems, cerium oxide nanoparticles can scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation . The molecular targets include reactive oxygen species and various cellular pathways involved in oxidative stress response .
Vergleich Mit ähnlichen Verbindungen
Propan-2-ol (Isopropyl Alcohol): A common solvent and disinfectant with similar chemical properties but lacks the catalytic properties of cerium.
Cerium Oxide (CeO2): Widely used in catalysis and biomedical applications, but without the solvent properties of propan-2-ol.
Uniqueness: Cerium;propan-2-ol combines the catalytic properties of cerium with the solvent properties of propan-2-ol, making it a versatile compound for various applications. Its ability to participate in both oxidation and reduction reactions, along with its potential biomedical applications, sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C3H8CeO |
|---|---|
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
cerium;propan-2-ol |
InChI |
InChI=1S/C3H8O.Ce/c1-3(2)4;/h3-4H,1-2H3; |
InChI-Schlüssel |
QPCFYJSFLHCWBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)



![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)

![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)
![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)
![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)


![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)
